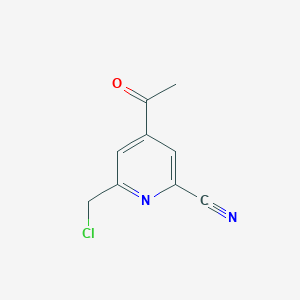
4-Acetyl-6-(chloromethyl)pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-6-(chloromethyl)pyridine-2-carbonitrile is a heterocyclic compound with the molecular formula C9H7ClN2O and a molecular weight of 194.62 g/mol This compound is characterized by the presence of a pyridine ring substituted with acetyl, chloromethyl, and carbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-6-(chloromethyl)pyridine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-acetylpyridine with chloromethyl cyanide in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-6-(chloromethyl)pyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The acetyl group can be oxidized to form carboxylic acids or reduced to form alcohols.
Cyclization Reactions: The compound can undergo cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to reflux conditions .
Major Products
The major products formed from these reactions include substituted pyridine derivatives, carboxylic acids, alcohols, and fused ring systems.
Scientific Research Applications
4-Acetyl-6-(chloromethyl)pyridine-2-carbonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Acetyl-6-(chloromethyl)pyridine-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The acetyl and chloromethyl groups play a crucial role in its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Acetyl-6-(chloromethyl)pyridine-2-carbonitrile include:
4-Acetylpyridine: Lacks the chloromethyl and carbonitrile groups, making it less reactive in certain chemical reactions.
6-Chloromethylpyridine-2-carbonitrile: Lacks the acetyl group, affecting its chemical properties and reactivity.
4-Acetyl-2-cyanopyridine:
Uniqueness
This compound is unique due to the presence of all three functional groups (acetyl, chloromethyl, and carbonitrile) on the pyridine ring. This combination of functional groups enhances its reactivity and versatility in chemical synthesis, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C9H7ClN2O |
|---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
4-acetyl-6-(chloromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H7ClN2O/c1-6(13)7-2-8(4-10)12-9(3-7)5-11/h2-3H,4H2,1H3 |
InChI Key |
WUJJDRXRHDPJIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)C#N)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















